2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid
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Overview
Description
2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C11H11ClO5. It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to a phenoxy ring, along with a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-formyl-6-methoxyphenol and propanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(2-Chloro-4-carboxy-6-methoxyphenoxy)propanoic acid.
Reduction: 2-(2-Chloro-4-hydroxymethyl-6-methoxyphenoxy)propanoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid: Similar structure but with different positions of the chloro and formyl groups.
Uniqueness
2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro and formyl) and electron-donating (methoxy) groups on the phenoxy ring creates a versatile compound with diverse applications.
Properties
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-6(11(14)15)17-10-8(12)3-7(5-13)4-9(10)16-2/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSGDLPBDMUJBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1Cl)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394845 |
Source
|
Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590395-58-7 |
Source
|
Record name | 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590395-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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